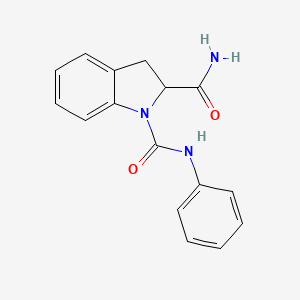

N1-phenylindoline-1,2-dicarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N1-phenylindoline-1,2-dicarboxamide” is a derivative of 1,10-phenanthroline-2,9-dicarboxamide . These compounds have been studied as ligands for separation and sensing of d- and f-metals .

Synthesis Analysis

A wide range of 1,10-phenanthroline-2,9-dicarboxylic acid diamides, which could include “N1-phenylindoline-1,2-dicarboxamide”, was synthesized . The structure of the substituents in the amide function and the nature of substituents at positions 4 and 7 of the heteroaromatic ring varied .Molecular Structure Analysis

The molecular structure of these compounds was confirmed by NMR spectroscopy, IR spectroscopy, and high-resolution mass spectrometry . The molecular structure of one of the ligands was unambiguously confirmed by X-ray diffraction analysis .Chemical Reactions Analysis

These compounds have been studied as ligands for separation and sensing of d- and f-metals . It was found that the extraction ability of dialkyl-diaryl-diamide to lanthanides decreases from La to Lu and extraction of Am is close to light lanthanides (La–Pr) .Physical And Chemical Properties Analysis

The solubility of all the obtained compounds in 3-nitrobenzotrifluoride was quantitatively evaluated .Scientific Research Applications

Supramolecular Chemistry

N1-phenylindoline-1,2-dicarboxamide exhibits properties that make it a candidate for study in supramolecular chemistry . This field explores the assembly of molecular entities through non-covalent bonding interactions. The compound’s structure could potentially allow for the formation of intricate molecular architectures, which are essential in the development of new materials and nanotechnology applications .

Pharmacology

In pharmacological research, derivatives of N1-phenylindoline-1,2-dicarboxamide are being explored for their potential as therapeutic agents. The compound’s framework is being utilized to design molecules with biological activity , including the development of new drugs with improved efficacy and reduced side effects .

Material Science

The compound’s derivatives are being investigated in material science for their role as model compounds. They help in understanding the effects of intramolecular hydrogen bonding and the steric and electronic factors influencing molecular conformations. This research is crucial for the development of new materials with specific desired properties .

Coordination Chemistry

N1-phenylindoline-1,2-dicarboxamide is also relevant in coordination chemistry , where it can act as a ligand to form coordination compounds with metals. These compounds have applications ranging from catalysis to the development of new metal-organic frameworks with unique properties .

Antibacterial Properties

Research into the antibacterial properties of N1-phenylindoline-1,2-dicarboxamide derivatives has shown promise. Some studies suggest that certain diamide derivatives exhibit significant activity against various bacterial strains, which could lead to the development of new antibacterial agents .

Biological Activities

Indole derivatives, which include N1-phenylindoline-1,2-dicarboxamide, have a wide range of biological activities . They are being studied for their potential roles in treating diseases due to their antiviral, anti-inflammatory, and anticancer properties. This research is vital for expanding the arsenal of available treatments for various conditions .

Mechanism of Action

Target of Action

It’s structurally related to 1,10-phenanthroline-2,9-dicarboxylamide, which has been theoretically predicted to selectively bind to the am(iii) ion .

Mode of Action

Dicarboximides, a related class of compounds, are believed to inhibit triglyceride biosynthesis in certain fungi

Biochemical Pathways

Related compounds such as dicarboximides have been shown to impact lipid metabolism, specifically inhibiting triglyceride biosynthesis .

Result of Action

Related compounds such as dicarboximides have been shown to have antiandrogenic effects, ie, they decrease levels of male hormones .

Action Environment

It’s worth noting that the effectiveness of related compounds, such as dicarboximides, can be reduced with repeated use over several years .

Future Directions

properties

IUPAC Name |

1-N-phenyl-2,3-dihydroindole-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c17-15(20)14-10-11-6-4-5-9-13(11)19(14)16(21)18-12-7-2-1-3-8-12/h1-9,14H,10H2,(H2,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEWZPPFCZZZEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-phenylindoline-1,2-dicarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-sulfamoyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2887277.png)

![N-cyclohexyl-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2887279.png)

![2-[[(E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2887282.png)

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2887284.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2887290.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2887291.png)

![3-(2,6-Difluorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2887292.png)